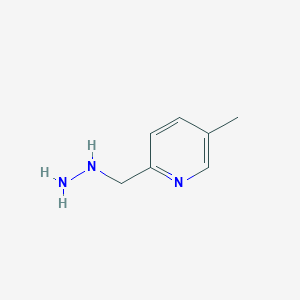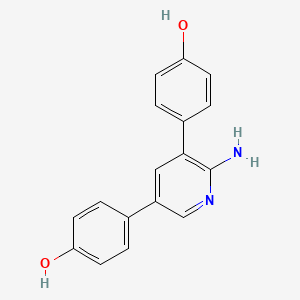
4,4'-(2-Aminopyridine-3,5-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2-Aminopyridine-3,5-diyl)diphenol is an organic compound characterized by the presence of an aminopyridine group and two phenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Aminopyridine-3,5-diyl)diphenol typically involves the reaction of 2-aminopyridine with phenol derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the coupling reaction between 2-aminopyridine and phenol. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(2-Aminopyridine-3,5-diyl)diphenol may involve continuous flow reactors to enhance efficiency and scalability. The use of high-pressure reactors and advanced catalysts can further improve the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2-Aminopyridine-3,5-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The aminopyridine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenol derivatives.
Applications De Recherche Scientifique
4,4’-(2-Aminopyridine-3,5-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-(2-Aminopyridine-3,5-diyl)diphenol involves its interaction with specific molecular targets and pathways. The aminopyridine group can interact with enzymes and receptors, potentially inhibiting their activity. The phenol groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(4-Aminopyridine-3,5-diyl)dibenzoic acid
- 4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde
Uniqueness
4,4’-(2-Aminopyridine-3,5-diyl)diphenol is unique due to the presence of both aminopyridine and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C17H14N2O2 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
4-[6-amino-5-(4-hydroxyphenyl)pyridin-3-yl]phenol |
InChI |
InChI=1S/C17H14N2O2/c18-17-16(12-3-7-15(21)8-4-12)9-13(10-19-17)11-1-5-14(20)6-2-11/h1-10,20-21H,(H2,18,19) |
Clé InChI |
KMMCDEQCSKZIRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


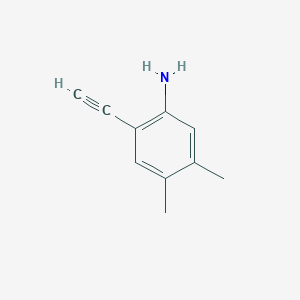
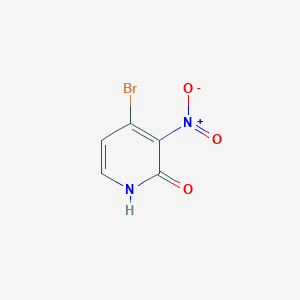
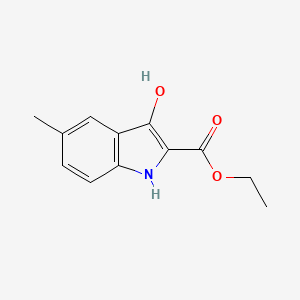
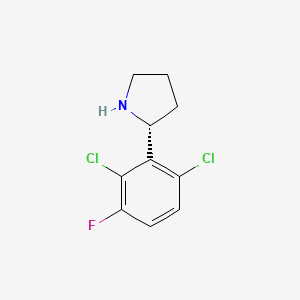

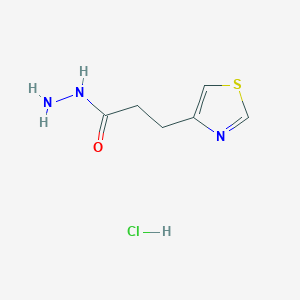
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
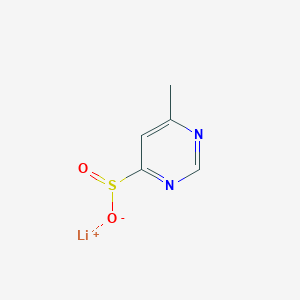
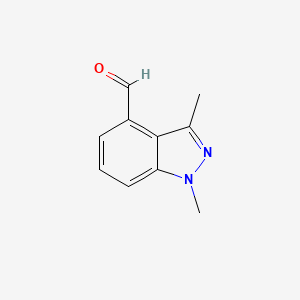

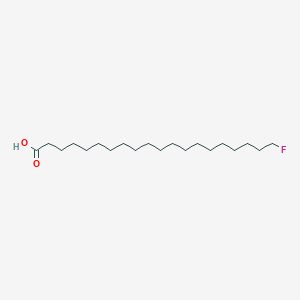
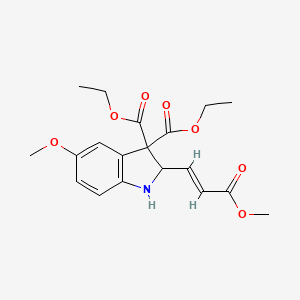
![Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)
